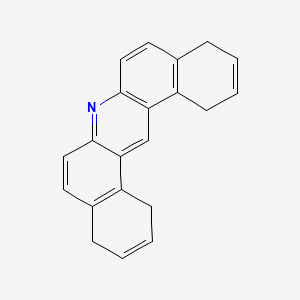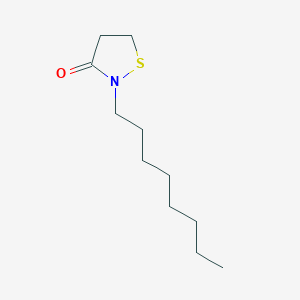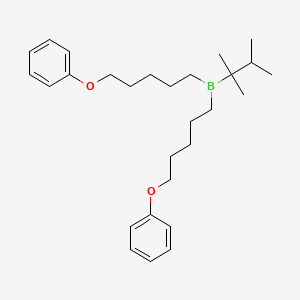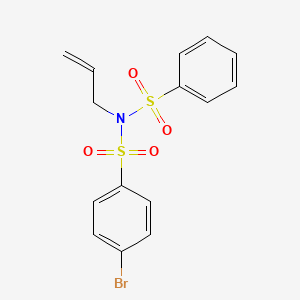
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl functional group attached to an amine. The compound is notable for its dual sulfonamide groups and a bromine atom, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and N-(prop-2-en-1-yl)benzenesulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromobenzenesulfonyl chloride is reacted with N-(prop-2-en-1-yl)benzenesulfonamide in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the prop-2-en-1-yl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide groups can enhance its binding affinity to certain proteins, while the bromine atom and prop-2-en-1-yl group can influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenesulfonyl)-4-chloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(Benzenesulfonyl)-4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(Benzenesulfonyl)-4-iodo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
98228-56-9 |
|---|---|
Molecular Formula |
C15H14BrNO4S2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-bromo-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S2/c1-2-12-17(22(18,19)14-6-4-3-5-7-14)23(20,21)15-10-8-13(16)9-11-15/h2-11H,1,12H2 |
InChI Key |
ILARKVYLFYFTBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


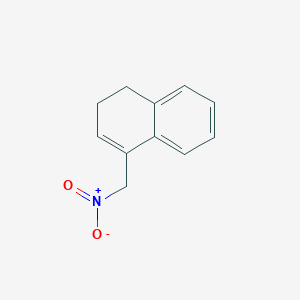

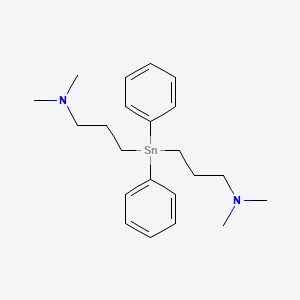
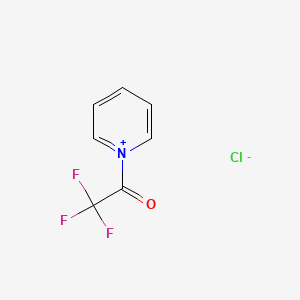
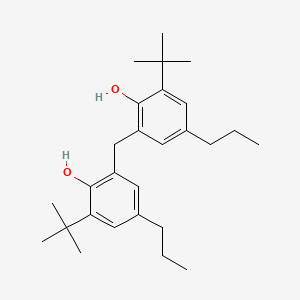
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
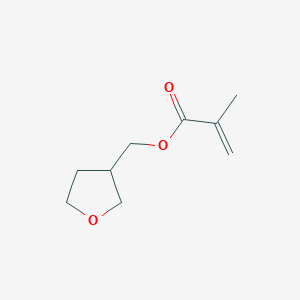
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
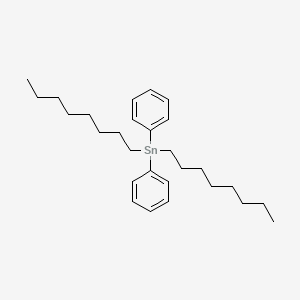
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
